molecular formula C17H20O5 B3667078 ethyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetate

ethyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetate

Cat. No.: B3667078
M. Wt: 304.34 g/mol
InChI Key: FPUUKCXVCOJVIQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetate is a chemical compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetate typically involves the condensation of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound’s chromen core allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Ethyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
  • Methyl 2-[(5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Uniqueness

Ethyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetate is unique due to its specific substitution pattern on the chromen ring, which can influence its biological activity and chemical reactivity. The presence of the propyl group at the 4-position and the ethoxyacetate moiety at the 2-position contribute to its distinct properties compared to other chromen derivatives .

Properties

IUPAC Name

ethyl 2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-4-6-12-9-15(18)22-14-8-11(3)7-13(17(12)14)21-10-16(19)20-5-2/h7-9H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUUKCXVCOJVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetate
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